(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester
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Overview
Description
®-2-Amino-3-Cbz-amino-propionic acid methyl ester is a compound with the molecular formula C12H16N2O4. It is a derivative of alanine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-Cbz-amino-propionic acid methyl ester typically involves the protection of the amino group of alanine with a Cbz group. This can be achieved through the reaction of alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected alanine is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester .
Industrial Production Methods
Industrial production of ®-2-Amino-3-Cbz-amino-propionic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-Cbz-amino-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The Cbz group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrogenolysis with Pd/C in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Deprotected amino acid methyl ester.
Substitution: Free amino acid methyl ester after removal of the Cbz group.
Scientific Research Applications
®-2-Amino-3-Cbz-amino-propionic acid methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: Used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-Cbz-amino-propionic acid methyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-Boc-amino-propionic acid methyl ester: Similar in structure but uses a Boc (tert-butoxycarbonyl) group for protection.
®-2-Amino-3-Fmoc-amino-propionic acid methyl ester: Uses an Fmoc (fluorenylmethyloxycarbonyl) group for protection.
Uniqueness
®-2-Amino-3-Cbz-amino-propionic acid methyl ester is unique due to its Cbz protection group, which offers stability under a variety of reaction conditions and can be easily removed through hydrogenolysis. This makes it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are crucial .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYGUGYCBEXAB-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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